molecular formula C21H26N2OS B5687783 N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide

N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide

Cat. No. B5687783
M. Wt: 354.5 g/mol
InChI Key: GENRJPHWOHAIEE-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide, also known as MMTP, is a potent and selective μ-opioid receptor agonist. It has been widely studied for its potential applications in the field of pain management and addiction treatment.

Mechanism of Action

N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide acts as a selective agonist of the μ-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By activating this receptor, N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can produce analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It has also been shown to produce tolerance and dependence with repeated use.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide in lab experiments is its potency and selectivity for the μ-opioid receptor. This allows for precise modulation of this receptor and its downstream effects. However, one limitation is that N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can produce tolerance and dependence with repeated use, which may complicate long-term studies.

Future Directions

There are several potential future directions for research on N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide. One area of focus could be on developing novel formulations or delivery methods to improve its efficacy and reduce its side effects. Another area of focus could be on exploring its potential as a treatment for other conditions, such as depression or anxiety. Finally, further studies could be conducted to better understand the mechanisms underlying its analgesic and anti-addictive effects, which could lead to the development of new therapies for pain management and addiction treatment.

Synthesis Methods

N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide can be synthesized by reacting N-methyl-4-piperidone with 3-(methylthio)benzyl chloride, followed by reaction with 4-chlorobenzoyl chloride. The resulting compound can then be purified by column chromatography to obtain pure N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide.

Scientific Research Applications

N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been extensively studied for its potential applications in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of pain, and may be useful in the treatment of chronic pain conditions. In addition, N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide has been shown to have potential as a treatment for opioid addiction, as it can reduce the severity of withdrawal symptoms and decrease the reinforcing effects of opioids.

properties

IUPAC Name

N-methyl-N-[(3-methylsulfanylphenyl)methyl]-4-piperidin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS/c1-23(15-16-5-3-7-20(13-16)25-2)21(24)18-10-8-17(9-11-18)19-6-4-12-22-14-19/h3,5,7-11,13,19,22H,4,6,12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENRJPHWOHAIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)SC)C(=O)C2=CC=C(C=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[3-(methylthio)benzyl]-4-piperidin-3-ylbenzamide

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